
N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide: is an organic compound with the molecular formula C9H9FN2O3 It is characterized by the presence of a fluoro group at the 3-position and a nitro group at the 4-position on the phenyl ring, along with a methylacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide typically involves the reaction of 3-fluoro-4-nitroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent, room temperature.
Substitution: Nucleophiles such as sodium methoxide, dimethyl sulfoxide solvent, elevated temperature.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water solvent, reflux conditions.
Major Products Formed:
Reduction: 3-Fluoro-4-aminophenyl-N-methylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Fluoro-4-nitrobenzoic acid and N-methylamine.
Applications De Recherche Scientifique
Chemistry: N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of fluoro and nitro substituents on biological activity. It serves as a model compound in various biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features are explored for developing inhibitors of specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide involves its interaction with specific molecular targets. The fluoro and nitro groups play a crucial role in its binding affinity and reactivity. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(3-Fluoro-4-nitrophenyl)acetamide: Lacks the methyl group on the amide nitrogen.
N-(4-Nitrophenyl)-N-methylacetamide: Lacks the fluoro group.
N-(3-Fluorophenyl)-N-methylacetamide: Lacks the nitro group.
Comparison: N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide is unique due to the presence of both fluoro and nitro groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. The fluoro group enhances its stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C9H9FN2O3 |
|---|---|
Poids moléculaire |
212.18 g/mol |
Nom IUPAC |
N-(3-fluoro-4-nitrophenyl)-N-methylacetamide |
InChI |
InChI=1S/C9H9FN2O3/c1-6(13)11(2)7-3-4-9(12(14)15)8(10)5-7/h3-5H,1-2H3 |
Clé InChI |
MFTYAVVNWRRINX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C1=CC(=C(C=C1)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


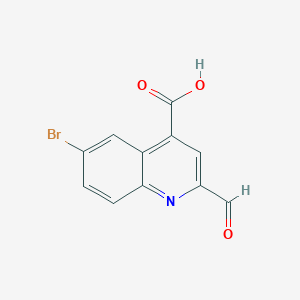
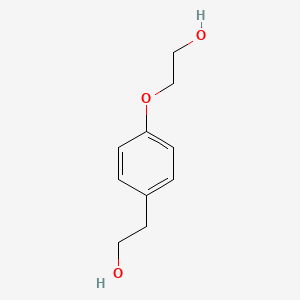
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethylbenzenesulfonamide](/img/structure/B14126431.png)
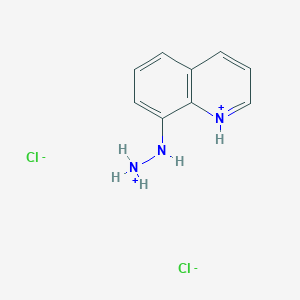
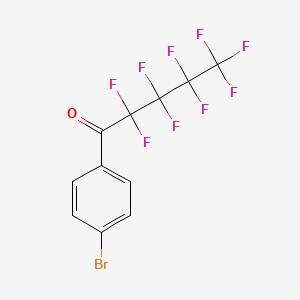

![8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14126448.png)
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]butyl tetradecanoate](/img/structure/B14126462.png)
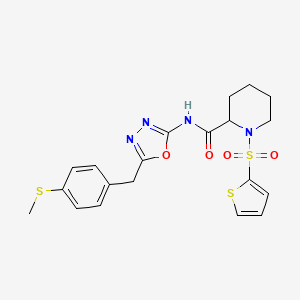
![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126473.png)
![(2E)-[2-(2,3-dimethylphenyl)hydrazinylidene][4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126479.png)
![3-[1-[5-(2,2-dimethyloxan-4-yl)-2-[2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B14126491.png)

![(2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B14126506.png)
